N-methyl-1-(2-nitrophenyl)methanesulfonamide

Description

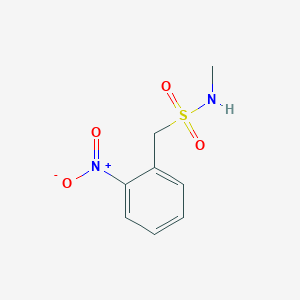

N-Methyl-1-(2-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methyl group attached to the sulfonamide nitrogen and a 2-nitrophenyl substituent. The 2-nitro group imposes steric hindrance near the sulfonamide moiety and introduces strong electron-withdrawing effects, influencing reactivity, acidity, and intermolecular interactions. This compound is structurally related to several analogs, which differ in substituent positions, electronic properties, and functional groups.

Properties

CAS No. |

106840-38-4 |

|---|---|

Molecular Formula |

C8H10N2O4S |

Molecular Weight |

230.24 g/mol |

IUPAC Name |

N-methyl-1-(2-nitrophenyl)methanesulfonamide |

InChI |

InChI=1S/C8H10N2O4S/c1-9-15(13,14)6-7-4-2-3-5-8(7)10(11)12/h2-5,9H,6H2,1H3 |

InChI Key |

CYIBIBZRCYTBMN-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1-(2-nitrophenyl)methanesulfonamide can be synthesized through the reaction of (2-nitrophenyl)methanesulfonyl chloride with methylamine. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.

Major Products

Reduction: The major product is N-methyl-1-(2-aminophenyl)methanesulfonamide.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

N-methyl-1-(2-nitrophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and hydrogenation reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Positional Isomers: 2-Nitro vs. 4-Nitrophenyl Derivatives

- N-Methyl-1-(4-nitrophenyl)methanesulfonamide (CAS: 85952-29-0) Structural Difference: The nitro group is para (4-position) on the phenyl ring. Electronic Effects: The para-nitro group allows resonance stabilization with the benzene ring, reducing steric strain compared to the ortho (2-position) isomer. This enhances the electron-withdrawing effect across the molecule. Acidity: The sulfonamide proton is more acidic than non-nitro analogs due to the nitro group’s electron-withdrawing nature. However, the acidity difference between 2-nitro and 4-nitro isomers is minimal, as both strongly withdraw electrons . Commercial Availability: The 4-nitro derivative is commercially available (e.g., from CymitQuimica), whereas the 2-nitro isomer is listed as discontinued, suggesting synthetic challenges or lower demand .

Halogen-Substituted Analogs

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS: Not provided) Structural Features: Combines a chloro (4-position) and nitro (2-position) group on the phenyl ring, with an acetamide substituent. Electronic Effects: The chloro group enhances electron withdrawal, further increasing the sulfonamide’s acidity compared to non-halogenated analogs. Crystallography: The nitro group is slightly twisted out of the benzene plane (torsion angles: -16.7° and 160.9°), creating unique intermolecular interactions (e.g., C–H⋯O bonds) in the crystal lattice .

Fluorinated Analogs

Alkyl-Substituted Derivatives

- N-Methyl-1-(p-tolyl)methanesulfonamide (CAS: 1263274-84-5)

- Structural Difference : A methyl group (p-tolyl) replaces the nitro group.

- Electronic Effects : The methyl group is electron-donating, decreasing sulfonamide acidity and altering solubility (higher lipophilicity).

- Applications : Used as a pharmaceutical intermediate, highlighting the role of substituents in tuning bioactivity .

Bulky Substituent Analogs

- N-(2-Bromocyclopent-2-enyl)-N-(2-nitrophenyl)methanesulfonamide (GC-MS Retention Time: 10.41 min)

- Structural Features : A bromocyclopentenyl group adds steric bulk.

- Impact : The bulky substituent reduces molecular flexibility and may hinder interactions in catalytic or binding environments. This compound’s lower abundance in GC-MS (1.38% relative to others) suggests synthetic or stability challenges .

Key Comparative Data

Research Implications

- Reactivity Trends : Nitro-substituted sulfonamides exhibit higher reactivity in nucleophilic substitutions compared to alkyl or halogenated analogs, making them valuable in heterocyclic chemistry .

- Biological Relevance : The electron-withdrawing nitro group may enhance binding to electron-rich biological targets, though this requires further validation.

Biological Activity

N-methyl-1-(2-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanism of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a methanesulfonamide moiety. Its molecular formula is C₉H₁₀N₂O₃S, with a molecular weight of approximately 230.24 g/mol. The presence of both a sulfonamide functional group and a nitro group contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino group, enabling interactions through hydrogen bonding and electrostatic forces. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase, which plays a crucial role in several physiological processes .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activities

This compound exhibits several notable biological activities:

- Antibacterial Properties : Like many sulfonamides, this compound shows potential against bacterial infections by inhibiting bacterial folate synthesis.

- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

- Anticancer Activity : Research indicates that this compound could be effective against specific cancer cell lines, promoting programmed cell death through intrinsic pathways .

Research Findings

Recent studies have highlighted the biological potential of this compound:

- Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC₅₀ values indicating effective inhibition of cell growth .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the nitrophenyl group can enhance biological activity, indicating the importance of structural features in determining efficacy .

- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Q & A

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.